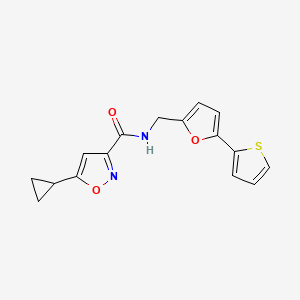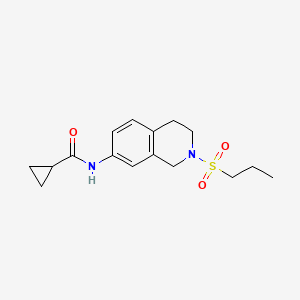
2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is a complex organic compound with a unique structure combining furan, pyridazinone, and carboxamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide involves multiple steps, including the preparation of individual functional groups and their subsequent coupling.
Furan Synthesis: : The furan moiety is synthesized through the Paal-Knorr synthesis involving 1,4-diketones in acidic conditions.
Pyridazinone Synthesis: : The pyridazinone ring is synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.
Coupling Reaction: : The final coupling of the furan and pyridazinone segments occurs via a carboxamide linkage. This step may utilize coupling reagents like carbodiimides or phosphonium salts in an organic solvent.
Industrial Production Methods
Scaling up the synthesis to industrial production involves optimizing each step for yield and purity. Automated reactors and continuous flow synthesis can enhance efficiency and consistency, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The furan ring can undergo oxidation to form furanones under controlled conditions.
Reduction: : The pyridazinone ring may be reduced to pyridazine using catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions can occur at the pyridazinone ring, allowing for functional group modifications.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Sodium hydroxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation Products: : Formation of 5-hydroxy-2-methylfuran-3-carboxamide.
Reduction Products: : Conversion of pyridazinone to pyridazine.
Substitution Products: : Formation of 3-substituted pyridazinone derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide finds utility in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of novel materials, particularly in polymer science due to its functional versatility.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran-3-carboxamide: : Lacks the pyridazinone moiety, showing different reactivity and applications.
N-(2-(Pyridazin-1(2H)-yl)ethyl)furan-3-carboxamide: : Differing in methyl group positions, affecting its chemical properties.
2,5-Dimethylpyridazin-3-carboxamide: : Lacks the furan ring, leading to distinct functional behavior.
Uniqueness
2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide's unique combination of furan, pyridazinone, and carboxamide functionalities endows it with distinct chemical properties and reactivity, making it valuable for diverse scientific research and industrial applications.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-8-11(10(2)19-9)13(18)14-6-7-16-12(17)4-3-5-15-16/h3-5,8H,6-7H2,1-2H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNONHCFAJFKXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)

![8-methyl-5-(propan-2-yl)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2398466.png)


![1-(prop-2-yn-1-yl)-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]amino}phenyl)piperidine-4-carboxamide](/img/structure/B2398471.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine](/img/structure/B2398473.png)
![(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2398474.png)
![2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2398476.png)



![1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2398483.png)

